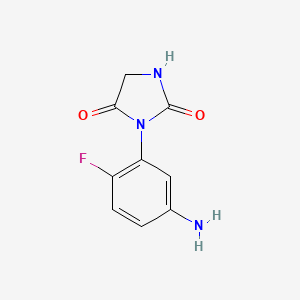
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione
概要
説明
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C₉H₈FN₃O₂ and a molecular weight of 209.18 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
準備方法
The synthesis of 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 5-amino-2-fluorobenzaldehyde with urea under specific conditions . The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imidazolidine-2,4-dione ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
科学的研究の応用
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications:
作用機序
The mechanism of action of 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
類似化合物との比較
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
5-Methylimidazolidine-2,4-dione: Known for its use in pharmaceuticals as an anticonvulsant.
Hydantoin: Widely used in the synthesis of various drugs and as a stabilizer in polymers.
Phenytoin: A well-known anticonvulsant drug used in the treatment of epilepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This article explores its synthesis, biological profiles, and potential applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antitumor Activity
Recent studies have indicated that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. For instance, one study reported that compounds similar to this compound demonstrated potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer). The IC50 values for these compounds were found to be in the low micromolar range, indicating strong inhibitory effects on tumor cell proliferation .
Antimicrobial Activity
In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazolidine derivatives has also been explored. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro. This suggests a possible therapeutic role in managing inflammatory diseases .
Case Study 1: Antitumor Efficacy
In a comparative study involving several imidazolidine derivatives, this compound was evaluated for its cytotoxicity against HeLa cells. The compound exhibited an IC50 value of approximately 6 µM, indicating substantial antitumor activity compared to control groups .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to assess the antimicrobial efficacy of various derivatives against clinical strains of bacteria. The results indicated that this compound had an MIC value of 12 µg/mL against S. aureus, showcasing its potential as an alternative antimicrobial agent .
Summary of Biological Activities
| Activity | Effect | IC50/MIC Values |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | ~6 µM (HeLa) |
| Antimicrobial | Inhibition of bacterial growth | 12 µg/mL (S. aureus) |
| Anti-inflammatory | Inhibition of COX-2 | Not specified |
特性
IUPAC Name |
3-(5-amino-2-fluorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-6-2-1-5(11)3-7(6)13-8(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFBTLABJVBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















